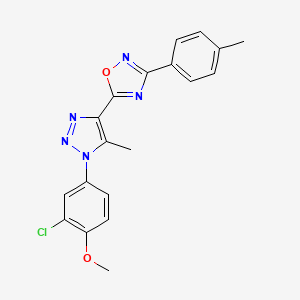

5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

5-[1-(3-chloro-4-methoxyphenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2/c1-11-4-6-13(7-5-11)18-21-19(27-23-18)17-12(2)25(24-22-17)14-8-9-16(26-3)15(20)10-14/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCGUVXYIDVIJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The oxadiazole ring is then formed via a cyclization reaction involving a hydrazide and a carboxylic acid derivative. Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the rings.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit potent antimicrobial properties. The compound has shown efficacy against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, studies have demonstrated its ability to inhibit the growth of ESKAPE pathogens, which are notorious for their resistance profiles .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects on several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells . The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways critical for tumor survival.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, there is emerging evidence supporting the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory responses in cellular models, suggesting potential applications in treating inflammatory diseases .

Pesticide Development

The unique structure of 5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole makes it a candidate for developing new agrochemicals. Its efficacy against plant pathogens could lead to the development of novel fungicides or herbicides that are less harmful to non-target species and the environment.

Plant Growth Regulation

Research into triazole derivatives has also indicated their potential as plant growth regulators. This compound may enhance growth rates or stress resistance in crops when applied at specific concentrations .

Synthesis of Advanced Materials

The compound's structural properties allow it to be utilized in synthesizing advanced materials with unique electronic and optical properties. Its incorporation into polymer matrices could lead to the development of materials suitable for electronic devices or sensors .

Nanotechnology

In nanotechnology applications, this compound can be functionalized to create nanoparticles with targeted therapeutic effects or improved delivery mechanisms for drugs .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and oxadiazole rings can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Compared to other similar compounds, 5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole stands out due to its unique combination of structural features. Similar compounds include other triazole-oxadiazole hybrids, which may have different substituents or ring structures. The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Biological Activity

The compound 5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, particularly focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 356.81 g/mol. The structure features a triazole and oxadiazole moiety, which are known for their pharmacological significance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| T4 | Mtb | ≤ 21.25 μM |

| T5 | E. coli | ≤ 15 μM |

| T6 | S. aureus | ≤ 10 μM |

These findings suggest that our compound may exhibit comparable activity against Mycobacterium tuberculosis and other resistant strains .

Antifungal Activity

Triazole derivatives are well-documented for their antifungal properties. The compound's structural components may enhance its ability to inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes.

Anticancer Activity

The anticancer potential of compounds containing triazole and oxadiazole rings has been explored in various studies. For example, modifications in the triazole moiety have been linked to enhanced cytotoxic effects against cancer cell lines.

In a study evaluating the effects of similar compounds on cancer cells:

- Compound A (similar structure) showed an IC50 value of 12 μM against breast cancer cells.

- Compound B demonstrated significant apoptosis induction in leukemia cells at concentrations as low as 5 μM.

These results indicate that our compound may also possess anticancer properties worthy of further investigation .

Case Studies

- Antimycobacterial Screening : A recent study synthesized various triazole derivatives and tested them against Mycobacterium tuberculosis H37Rv strain, revealing promising results that suggest structural modifications can lead to enhanced efficacy .

- Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to our target compound induced apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Q & A

Q. What established synthetic routes are available for preparing 5-(1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-3-(p-tolyl)-1,2,4-oxadiazole?

- Methodological Answer : The compound can be synthesized via cyclization of intermediate hydrazides using phosphorus oxychloride (POCl₃) under reflux conditions. For example, analogous oxadiazole derivatives were prepared by cyclizing substituted benzoic acid hydrazides at 120°C . Alternative routes involve heterocyclic coupling reactions, such as the use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for triazole-oxadiazole hybrid systems . Key steps include TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural insights do they provide?

- Methodological Answer :

- ¹H NMR : Identifies proton environments, e.g., methoxy (-OCH₃) and methyl (-CH₃) groups via singlet peaks at δ 3.8–4.0 ppm and δ 2.5–2.7 ppm, respectively .

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretching in oxadiazole at ~1600 cm⁻¹ and triazole rings at ~1500 cm⁻¹) .

- LC-MS : Determines molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate molecular weight .

- Elemental Analysis : Ensures purity and stoichiometric composition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

- Methodological Answer :

- Catalyst Screening : Test alternative catalysts (e.g., Amberlyst-15 or zeolites) to enhance cyclization efficiency .

- Solvent Effects : Compare polar aprotic solvents (e.g., DMF) with PEG-400 to assess reaction rate and yield .

- Temperature Gradients : Perform kinetic studies at 60–100°C to identify optimal thermal conditions for intermediate stability .

- Microwave Assistance : Explore microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What computational approaches predict the biological activity of this compound, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like 14-α-demethylase (PDB: 3LD6) for antifungal activity prediction .

- ADME Analysis : Employ SwissADME to evaluate pharmacokinetic properties (e.g., LogP, bioavailability) and prioritize compounds for in vitro testing .

- Contradiction Resolution : If in silico predictions conflict with bioassays, re-evaluate docking parameters (e.g., binding site flexibility) or validate via SPR (Surface Plasmon Resonance) for binding affinity .

Q. How can structural modifications enhance the compound's bioactivity, and what SAR (Structure-Activity Relationship) trends are observed?

- Methodological Answer :

- Substituent Variation : Replace the 3-chloro-4-methoxyphenyl group with electron-withdrawing groups (e.g., -CF₃) to assess impact on antifungal potency .

- Heterocyclic Hybrids : Synthesize triazolo-thiadiazole analogs (e.g., replacing oxadiazole with thiadiazole) to study ring system contributions to activity .

- Bioisosteric Replacement : Substitute p-tolyl with 4-fluorophenyl to evaluate metabolic stability changes .

Q. How should researchers address discrepancies between theoretical predictions and experimental bioactivity data?

- Methodological Answer :

- Reproducibility Checks : Confirm assay conditions (e.g., MIC values in antifungal tests) using standardized protocols .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may alter activity .

- Free Energy Calculations : Apply MM-GBSA to refine docking scores and account for solvation effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.